
Introduction to Titanium Disilicide and Its
Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298 Get Quote

Titanium disilicide (TiSi₂) is a refractory metal silicide that has been extensively utilized in the

microelectronics industry for applications such as low-resistivity interconnects, Ohmic contacts,

and gates in complementary metal-oxide-semiconductor (CMOS) devices.[1] A key

characteristic of TiSi₂ is its existence in two primary allotropes: the metastable, high-resistivity

C49 phase and the stable, low-resistivity C54 phase.[2]

The C49 phase (base-centered orthorhombic) typically forms at lower temperatures (around

600°C), while the technologically crucial transformation to the C54 phase (face-centered

orthorhombic) occurs at higher temperatures, generally above 700°C.[3][4] This polymorphic

transformation is critical for achieving the desired low sheet resistance in electronic devices.[1]

[3] The presence and behavior of point defects within the TiSi₂ crystal lattice are understood to

play a significant role in this phase transformation and, consequently, the material's overall

electronic performance.[3]

Types of Point Defects in the TiSi₂ Lattice
Point defects are zero-dimensional imperfections in the crystal lattice that disrupt the periodic

arrangement of atoms.[5][6] In a binary compound like TiSi₂, several fundamental types of point

defects can exist:

Vacancies: These are empty lattice sites where an atom is missing. Both Titanium (V_Ti) and

Silicon (V_Si) vacancies can occur.[3]
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Interstitial Defects: These occur when an atom occupies a site that is not a regular lattice

position. Both Ti and Si atoms can exist as interstitials.[6]

Antisite Defects: These defects arise when an atom of one type occupies a lattice site

normally designated for the other type. This includes a Silicon atom on a Titanium site (Si_Ti)

and a Titanium atom on a Silicon site (Ti_Si).[3]

Energetics and Concentration of Point Defects
The stability and concentration of point defects are governed by their formation energies. First-

principles calculations based on Density Functional Theory (DFT) are a powerful tool for

determining these energies.[7][8] Studies have shown that the formation energies of certain

point defects within the metastable C49 structure of TiSi₂ are notably low, in some cases less

than 1 eV.[1][3] This low formation energy is consistent with experimental observations of high

defect concentrations in the C49 phase.[3]

It is theorized that this high concentration of defects in the C49 allotrope may be the driving

force for its transformation to the more stable, lower-defect C54 phase at higher temperatures.

[3] The lowest defect formation energy has been identified for the Ti-rich Ti_Si antisite defect.[3]

Parameter Value (eV) Phase Reference

Formation Energy

(Certain Point

Defects)

< 1.0 C49 [3]

Activation Energy for

C49-TiSi₂ Formation
2.1 ± 0.2 C49 [9]

Activation Energy for

C54-TiSi₂ Formation
3.8 ± 0.5 C54 [9]

Table 1: Summary of key formation and activation energies related to TiSi₂ phases and defects.

Influence of Point Defects on Material Properties
Point defects have a profound impact on the physical and electronic properties of TiSi₂. The

most significant effect is their role in the C49-to-C54 phase transformation. The high
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concentration of defects in the C49 phase is believed to facilitate the nucleation and growth of

the C54 phase.[3] Since the C54 phase has a significantly lower electrical resistivity (15-20

µΩ·cm) compared to the C49 phase (60-70 µΩ·cm), controlling the defect dynamics is essential

for fabricating high-performance electronic contacts.[1]

Furthermore, the diffusion of atoms, which is a defect-mediated process, is fundamental to the

formation of the silicide itself. Silicon is known to be the dominant diffusing species in TiSi₂, a

process inherently linked to the movement of point defects.[3] The formation of TiSi₂ can also

inject point defects into the underlying silicon substrate, which can affect dopant diffusion and

device performance.[10]

Experimental and Computational Methodologies
The characterization of point defects in TiSi₂ relies on a combination of advanced experimental

techniques and computational modeling.

First-Principles Calculations (DFT)
This computational methodology provides atomic-scale insights into the properties of defects.

[7][8]

Protocol:

Model Construction: A supercell of the TiSi₂ crystal lattice (either C49 or C54) is constructed.

The supercell must be large enough to minimize interactions between a defect and its

periodic images.[3]

Defect Introduction: A point defect (e.g., a vacancy or antisite) is created within the supercell.

For a vacancy, an atom is removed; for an antisite, two atoms are swapped.

Structural Relaxation: The positions of the atoms in the supercell, as well as the cell

dimensions, are computationally relaxed until the forces on each atom and the stress on the

cell are below a defined threshold.[3]

Energy Calculation: The total energy of the supercell containing the defect is calculated.
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Formation Energy Determination: The defect formation energy is calculated by comparing

the energy of the defect-containing supercell with the energy of a perfect supercell and the

chemical potentials of the constituent atoms.[7]

Positron Annihilation Spectroscopy (PAS)
PAS is a highly sensitive, non-destructive technique for studying vacancy-type defects

(vacancies and vacancy clusters) in materials.[11][12]

Protocol:

Positron Implantation: A beam of monoenergetic positrons is implanted into the TiSi₂ thin

film. The implantation depth is controlled by varying the beam energy, allowing for depth-

resolved analysis.[11][13]

Thermalization and Diffusion: The implanted positrons rapidly lose energy (thermalize) and

diffuse through the crystal lattice.

Trapping: If the material contains open-volume defects like vacancies, positrons can become

trapped in these regions of lower ion density.[12]

Annihilation and Detection: The trapped positron eventually annihilates with an electron,

emitting two gamma rays. The properties of these gamma rays are measured.

Positron Annihilation Lifetime Spectroscopy (PALS): Measures the time between positron

implantation and annihilation. The lifetime is longer for positrons trapped in larger defects,

providing information on the defect size.[11][12]

Doppler Broadening Spectroscopy (DBS): Measures the energy distribution of the

annihilation gamma rays. This distribution is broadened by the momentum of the electron-

positron pair, which is different in defect sites compared to the bulk lattice.[12]

Data Analysis: By analyzing the lifetime and Doppler broadening data as a function of

positron implantation depth, one can identify the types of vacancy defects present and their

concentration profile within the TiSi₂ film.[13]

Conclusion
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Point defects are an intrinsic and critical feature of the titanium disilicide crystal lattice. Their

low formation energy in the metastable C49 phase leads to high defect concentrations, which

in turn influences the crucial polymorphic transformation to the low-resistivity C54 phase.

Understanding and controlling the dynamics of these defects through advanced

characterization techniques like Positron Annihilation Spectroscopy and computational

modeling with DFT is essential for optimizing the performance and reliability of TiSi₂-based

contacts in microelectronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078298#point-defects-in-titanium-disilicide-crystal-
lattice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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